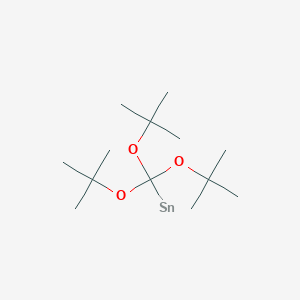
Benzylthiourea;4-ethylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylthiourea;4-ethylbenzenesulfonic acid is a compound that combines the properties of benzylthiourea and 4-ethylbenzenesulfonic acid Benzylthiourea is an organic compound containing a thiourea group attached to a benzyl group, while 4-ethylbenzenesulfonic acid is a sulfonic acid derivative of ethylbenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzylthiourea typically involves the reaction of benzylamine with thiourea under acidic conditions. The reaction can be represented as follows:
C6H5CH2NH2+CS(NH2)2→C6H5CH2NHCSNH2
For 4-ethylbenzenesulfonic acid, the sulfonation of ethylbenzene is carried out using sulfur trioxide and fuming sulfuric acid. The reaction can be represented as:
C6H5C2H5+SO3→C6H4(C2H5)SO3H
Industrial Production Methods
Industrial production of 4-ethylbenzenesulfonic acid involves the continuous sulfonation of ethylbenzene using sulfur trioxide in a controlled environment. The process ensures high yield and purity of the product. Benzylthiourea can be produced on an industrial scale by reacting benzylamine with thiourea in large reactors under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzylthiourea can undergo oxidation to form benzylisothiocyanate.
Reduction: 4-ethylbenzenesulfonic acid can be reduced to 4-ethylbenzene.
Substitution: Both compounds can undergo substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Major Products
Oxidation of Benzylthiourea: Benzylisothiocyanate.
Reduction of 4-ethylbenzenesulfonic acid: 4-ethylbenzene.
Nitration of 4-ethylbenzenesulfonic acid: 4-ethyl-2-nitrobenzenesulfonic acid.
Scientific Research Applications
Benzylthiourea;4-ethylbenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzylthiourea;4-ethylbenzenesulfonic acid involves its interaction with specific molecular targets. Benzylthiourea can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding. 4-ethylbenzenesulfonic acid can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds.
Comparison with Similar Compounds
Similar Compounds
Benzylisothiocyanate: Similar to benzylthiourea but with an isothiocyanate group.
4-methylbenzenesulfonic acid: Similar to 4-ethylbenzenesulfonic acid but with a methyl group instead of an ethyl group.
Properties
CAS No. |
58443-56-4 |
|---|---|
Molecular Formula |
C16H20N2O3S2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
benzylthiourea;4-ethylbenzenesulfonic acid |
InChI |
InChI=1S/C8H10N2S.C8H10O3S/c9-8(11)10-6-7-4-2-1-3-5-7;1-2-7-3-5-8(6-4-7)12(9,10)11/h1-5H,6H2,(H3,9,10,11);3-6H,2H2,1H3,(H,9,10,11) |
InChI Key |
GVUQCCUYFSVCPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)


![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)






![Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide](/img/structure/B14625345.png)
![1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene]](/img/structure/B14625350.png)
